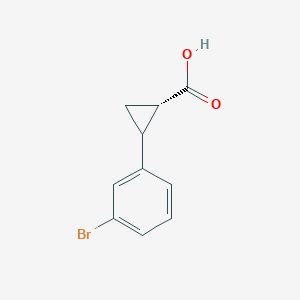
(1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid: is an organic compound featuring a cyclopropane ring substituted with a 3-bromophenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 3-bromostyrene with diazomethane in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: In organic synthesis, (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in the construction of diverse chemical structures .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
作用机制
The mechanism of action of (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Cyclopropanecarboxylic acid: A simpler analog without the bromophenyl group.
Cyclopropylcarboxylic acid: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its simpler analogs. This makes it a valuable compound for exploring new chemical and biological properties.
属性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
(1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8?,9-/m0/s1 |
InChI 键 |
WQKBKSZJAIBOED-GKAPJAKFSA-N |
手性 SMILES |
C1[C@@H](C1C2=CC(=CC=C2)Br)C(=O)O |
规范 SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


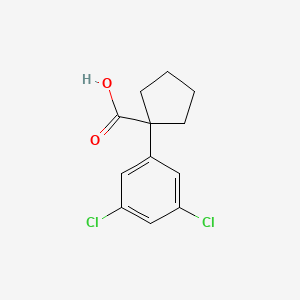
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)

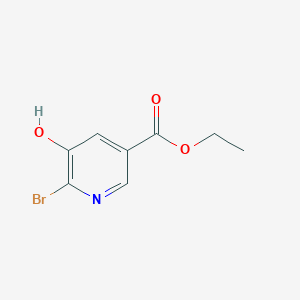
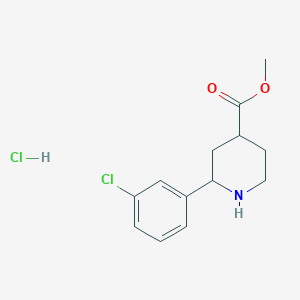
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
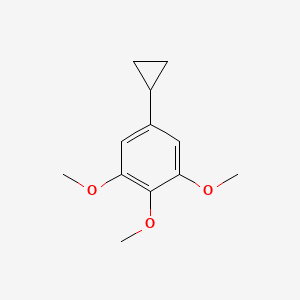
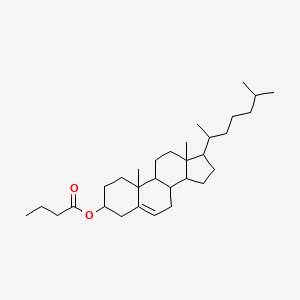

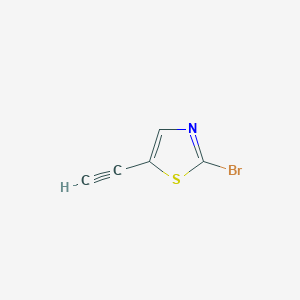
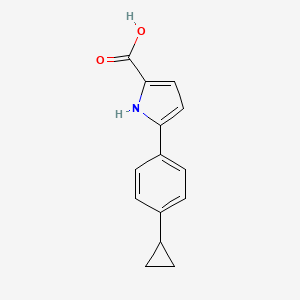

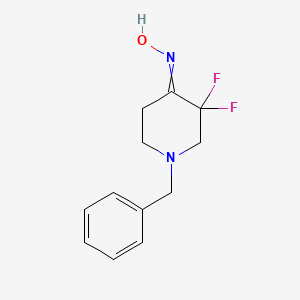
![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
